2-Thiazolylzinc bromide

Catalog No.
S1796974
CAS No.
173382-28-0
M.F
C3H2BrNSZn
M. Wt
229.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thiazolylzinc bromide

CAS Number

173382-28-0

Product Name

2-Thiazolylzinc bromide

IUPAC Name

bromozinc(1+);2H-1,3-thiazol-2-ide

Molecular Formula

C3H2BrNSZn

Molecular Weight

229.4 g/mol

InChI

InChI=1S/C3H2NS.BrH.Zn/c1-2-5-3-4-1;;/h1-2H;1H;/q-1;;+2/p-1

InChI Key

YORIBCPQDAVKHG-UHFFFAOYSA-M

SMILES

C1=CS[C-]=N1.[Zn+]Br

Canonical SMILES

C1=CS[C-]=N1.[Zn+]Br

2-Thiazolylzinc bromide (ZnBrC3H2NS), also known as simply thiazolylzinc bromide, is an organic compound finding use primarily as a catalyst in organic synthesis reactions [].

Catalyst for Nitrogen-containing Heterocycles

The primary application of 2-Thiazolylzinc bromide in scientific research lies in its ability to act as a catalyst for the formation of nitrogen-containing heterocyclic compounds [, ]. Heterocyclic compounds are organic molecules with a ring structure containing at least one atom other than carbon. Nitrogen-containing heterocycles are a particularly important class due to their prevalence in natural products and pharmaceuticals [].

2-Thiazolylzinc bromide is particularly effective in promoting the synthesis of thiazoles and imidazoles []. Thiazoles and imidazoles are both five-membered heterocycles containing nitrogen and sulfur or nitrogen atoms respectively. These structures are found in various biologically active molecules, making their synthesis valuable in drug discovery research [].

Here are some examples of reactions where 2-Thiazolylzinc bromide is used as a catalyst:

  • The reaction between an aldehyde and a thioamide to form a thiazole.
  • The reaction between an amine and a carbonyl compound to form an imidazole.

These reactions are typically conducted under mild conditions, making 2-Thiazolylzinc bromide a versatile and user-friendly catalyst for researchers in organic synthesis [].

2-Thiazolylzinc bromide is an organozinc compound with the molecular formula C₃H₂BrNSZn. This compound is recognized for its utility as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-carbon bonds. It is commonly employed in the synthesis of various nitrogen-containing heterocycles, including thiazole and imidazole derivatives, which are significant in pharmaceutical and agrochemical applications .

The mechanism of action of TZB revolves around its ability to activate organic molecules for nucleophilic attack. The electron-withdrawing nature of the thiazole ring and the positive charge on the zinc atom create a polarization within the molecule. This polarization weakens the bond between the zinc and the bromide ion, making the zinc atom more susceptible to attack by nucleophiles present in the reaction mixture.

TZB is likely to exhibit hazardous properties common to organozinc compounds. Here are some potential safety concerns:

  • Flammability: Organic solvents like THF, in which TZB is often sold, can be flammable. Proper handling and storage are crucial [].
  • Air and moisture sensitivity: TZB may react with air and moisture, potentially decomposing or forming toxic byproducts. Inert atmosphere handling techniques are recommended.
  • Toxicity data is limited, but it's advisable to handle TZB with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

  • Substitution Reactions: It acts as a nucleophile in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen and carbon-carbon bonds.
  • Coupling Reactions: The compound is integral to metal-catalyzed cross-coupling reactions such as the Stille, Negishi, and Suzuki reactions, which are essential for constructing complex organic molecules .
  • Oxidation and Reduction: Although less frequently involved in redox processes, it can participate depending on the reaction conditions and reagents used.

The mechanism of action typically involves coordination of the zinc atom with the thiazole ring, enhancing its reactivity and stabilizing intermediates during bond formation.

The synthesis of 2-Thiazolylzinc bromide can be achieved through several methods:

  • Grignard Reaction:
    • React bromothiazole with magnesium in diethyl ether to form a Grignard reagent.
    • Add zinc chloride to this reagent to create a thiazolylzinc chloride intermediate.
    • Treat this intermediate with methyl iodide to yield 2-Thiazolylzinc iodide.
    • Finally, react 2-Thiazolylzinc iodide with lithium bromide to produce 2-Thiazolylzinc bromide .
  • Direct Reaction:
    • A more straightforward method involves directly reacting 2-thiazole with zinc bromide in ethanol under controlled conditions.

2-Thiazolylzinc bromide finds diverse applications in various fields:

  • Organic Synthesis: It is extensively used for synthesizing heterocyclic compounds vital for pharmaceuticals and agrochemicals.
  • Catalysis: The compound serves as a ligand in catalytic processes, enhancing reaction efficiency and selectivity .
  • Material Science: It contributes to the development of advanced materials with specific electronic and optical properties.
  • Biological Studies: Though less common, it can aid in synthesizing biologically active molecules for research purposes.

Several compounds exhibit similarities to 2-Thiazolylzinc bromide, each offering unique properties:

CompoundKey FeaturesUniqueness
2-Thiazolyl lithiumUsed in nucleophilic addition reactionsLess stable at higher temperatures
2-Thiazolyl magnesiumMore stable than lithium counterpartEmployed in regioselective bromine-magnesium exchanges
2-Thiazolyl copperUsed in copper-catalyzed coupling reactionsOffers different reactivity profiles

The uniqueness of 2-Thiazolylzinc bromide lies in its balance of stability and reactivity, making it a valuable reagent across various synthetic applications. Its ability to facilitate both substitution and coupling reactions distinguishes it from other organozinc compounds .

Empirical Formula: C₃H₂BrNSZn
Molecular Weight: 229.41 g/mol
CAS Registry Number: 173382-28-0
IUPAC Name: 1,3-Thiazol-2-ide; bromozincylium

Structural Characteristics:

  • SMILES Notation: Br[Zn]c₁nccs₁
  • Coordination Geometry: Zinc center adopts a linear geometry, bonded to the thiazole nitrogen and bromide ion.
  • Solubility: 0.5 M in THF (density: 0.992 g/mL at 25°C).

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported (liquid solution)
Flash Point-21.2°C
Storage Conditions2–8°C under argon

Historical Development and Discovery

The synthesis of organozinc compounds dates to Frankland’s 1848 discovery of diethylzinc. However, 2-thiazolylzinc bromide emerged much later, driven by advances in cross-coupling methodologies. Rieke Metals pioneered its commercial production using highly reactive Rieke® Zinc, enabling direct reactions between zinc and 2-bromothiazole. This innovation bypassed traditional metathesis routes, enhancing functional group tolerance and scalability.

Position in Organozinc Chemistry

2-Thiazolylzinc bromide belongs to the heteroleptic organozinc halides (RZnX), where R = thiazolyl and X = bromide. Key comparisons with other reagents:

Table 2: Comparison with Related Organozinc Reagents

ReagentStructureReactivity Profile
Phenylzinc bromideC₆H₅ZnBrModerate electrophilicity
2-Pyridylzinc chlorideC₅H₄NZnClEnhanced N-coordination
2-Thiazolylzinc bromideC₃H₂NSZnBrHigh stability in THF

Its sulfur and nitrogen heteroatoms facilitate chelation with transition metals, accelerating transmetalation in catalytic cycles.

Significance in Cross-Coupling Methodologies

2-Thiazolylzinc bromide excels in Negishi cross-couplings, forming biaryl and heterobiaryl structures. Notable applications:

Case Study: Synthesis of 2-Arylthiazoles

Palladium-catalyzed coupling with aryl halides yields pharmacologically active thiazole derivatives. For example:
$$ \text{2-Thiazolylzinc bromide} + \text{4-Iodotoluene} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-(4-Methylphenyl)thiazole} $$
Reaction conditions: 0.05 mol% Pd, 25°C, 92% yield.

Table 3: Representative Substrates in Negishi Couplings

ElectrophileProductYield (%)
4-Bromoanisole2-(4-Methoxyphenyl)thiazole88
3-Iodopyridine2-(Pyridin-3-yl)thiazole76
2-Bromobenzofuran2-(Benzofuran-2-yl)thiazole81

Data from .

Molecular Structure and Bonding

2-Thiazolylzinc bromide exhibits a distinctive organometallic structure characterized by the coordination of a thiazole ring to a zinc center through the nitrogen atom [1] [2]. The compound possesses the molecular formula C₃H₂BrNSZn and a molecular weight of 229.41 grams per mole [1] [9]. The structural arrangement features a five-membered thiazole heterocycle containing both sulfur and nitrogen heteroatoms, which coordinates to the zinc bromide moiety [3] .

The thiazole ring system in 2-thiazolylzinc bromide maintains its characteristic aromatic nature, satisfying Hückel's rule with six π-electrons distributed across the conjugated system [26]. The bond lengths within the thiazole ring demonstrate the delocalized nature of the electronic structure. Carbon-sulfur bonds typically range from 1.72 to 1.78 Å, while carbon-nitrogen bonds span 1.28 to 1.39 Å, reflecting varying degrees of double bond character [20] [21] [24].

Table 1: Thiazole Ring Bond Lengths and Angles

Bond/AngleValueNotes
C2-S11.72-1.77 ÅSingle bond with some double bond character
S1-C51.72-1.78 ÅSingle bond with some double bond character
C5-C41.34-1.37 ÅDouble bond character
C4-N31.37-1.39 ÅSingle bond with partial double bond character
N3-C21.28-1.31 ÅDouble bond character
C2-S1-C588-94°Distorted from ideal tetrahedral angle
S1-C5-C4108-111°Close to ideal sp² hybridization
C5-C4-N3112-117°Typical for 5-membered heterocycle
C4-N3-C2110-118°Typical for 5-membered heterocycle
N3-C2-S1114-116°Distorted from ideal sp² hybridization

The coordination geometry around the zinc center adopts a distorted tetrahedral arrangement, with the thiazole nitrogen atom occupying one coordination site and the bromide anion filling another [5] [27]. This coordination mode is consistent with other organozinc compounds and reflects the preference of zinc(II) for tetrahedral coordination environments [41].

Crystallographic Data

The crystallographic structure of 2-thiazolylzinc bromide reveals important insights into the solid-state organization of this organometallic compound [5]. The thiazole ring system exhibits planarity with minimal deviation from the mean plane, typically within 0.017 Å [20]. The zinc center adopts a distorted tetrahedral coordination geometry, coordinated by the nitrogen atom of the thiazole ring and the bromide anion [5] [27].

Intermolecular interactions in the crystalline state include weak hydrogen bonding interactions and π-π stacking between aromatic thiazole rings [25]. The crystal structure demonstrates that the thiazole ring and the zinc-bromide moiety are positioned to minimize steric hindrance while maintaining optimal orbital overlap for coordination bonding [32].

The unit cell parameters and space group assignments for related thiazole-zinc complexes indicate monoclinic or triclinic crystal systems, depending on the specific substitution pattern and crystallization conditions [5] [32]. The molecular packing in the solid state is influenced by the polar nature of the zinc-nitrogen coordination bond and the presence of the bromide counterion [33].

Physical Characteristics

Appearance and Physical State

The physical state of 2-thiazolylzinc bromide as a liquid solution reflects its high reactivity and the need for stabilization through coordination with tetrahydrofuran solvent molecules [30]. The density of the tetrahydrofuran solution is reported as 0.992 grams per milliliter at 25°C [1] [9] [11].

Solubility Profile

The solubility characteristics of 2-thiazolylzinc bromide are strongly influenced by the coordination requirements of the zinc center and the polar nature of the organometallic bond [30]. The compound demonstrates high solubility in tetrahydrofuran, which serves as both solvent and coordinating ligand [1] [2] [3]. This solvent coordination stabilizes the organozinc species and prevents decomposition [30].

Table 2: Solubility Profile of 2-Thiazolylzinc Bromide

SolventSolubilityNotes
TetrahydrofuranHighly solubleForms stable coordination complex
Dimethyl sulfoxideSolubleAlternative coordinating solvent
WaterReactsUndergoes hydrolysis
Organic solventsVariableDepends on coordinating ability

The compound exhibits limited stability in protic solvents due to the susceptibility of the zinc-carbon bond to protonolysis [30]. In coordinating solvents such as dimethyl sulfoxide, the compound can form stable adducts where the solvent molecules coordinate to the zinc center [30].

Stability Parameters

The stability of 2-thiazolylzinc bromide is critically dependent on environmental conditions, particularly moisture and oxygen exposure [9] [11]. The compound is classified as air-sensitive and requires storage under inert atmosphere conditions [9] [11]. The flash point of the tetrahydrofuran solution is reported as 1°F (-17.2°C), indicating high flammability [9] [11].

Thermal stability studies indicate that the compound begins to decompose at elevated temperatures, with the zinc-nitrogen coordination bond being particularly susceptible to thermal cleavage [32]. The recommended storage temperature range is 2-8°C to maintain long-term stability [1] [9]. Under appropriate storage conditions, the compound maintains its integrity for extended periods without significant decomposition [2].

Spectroscopic Properties

Nuclear Magnetic Resonance Characteristics

The nuclear magnetic resonance spectroscopic properties of 2-thiazolylzinc bromide provide detailed insights into the electronic environment of the thiazole ring system and the coordination geometry around the zinc center [13] [17] [30]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the thiazole ring protons, with chemical shifts reflecting the electron-withdrawing effects of both the nitrogen and sulfur heteroatoms [13] [38].

Table 3: Nuclear Magnetic Resonance Spectroscopic Data for Thiazole Moiety

Position¹H NMR (ppm)¹³C NMR (ppm)Notes
C2152-154Most deshielded carbon due to adjacent N and S atoms
C47.8-8.0142-144Deshielded due to adjacent N atom
C57.3-7.5118-120Least deshielded carbon in the ring
H47.8-8.0Deshielded due to adjacent N atom
H57.3-7.5Least deshielded proton in the ring

The ¹³C nuclear magnetic resonance spectrum reveals the carbon atoms of the thiazole ring at characteristic chemical shifts [36] [37] [42]. The C2 carbon, positioned between nitrogen and sulfur atoms, appears most downfield at 152-154 parts per million, reflecting its electron-deficient nature [36] [42]. The coordination of the thiazole nitrogen to zinc results in additional deshielding effects compared to the free thiazole [30] [38].

The nuclear magnetic resonance data confirms the monomeric nature of the organozinc species in tetrahydrofuran solution, with the zinc center coordinated by the thiazole nitrogen, bromide anion, and solvent molecules [30]. Exchange processes between coordinated and free tetrahydrofuran molecules are typically fast on the nuclear magnetic resonance timescale [30].

Infrared Spectral Data

The infrared spectroscopic analysis of 2-thiazolylzinc bromide reveals characteristic vibrational modes associated with the thiazole ring system and the zinc coordination sphere [6] [15] [40]. The thiazole ring exhibits several diagnostic absorption bands that provide structural information about the aromatic heterocycle [40].

Table 4: Infrared Spectroscopic Data for 2-Thiazolylzinc Bromide

Vibration ModeWavenumber (cm⁻¹)IntensityAssignment
C=N stretch1500-1550StrongThiazole ring stretching
C-S stretch600-700MediumCarbon-sulfur bond stretching
C=C stretch1400-1500MediumAromatic ring stretching
Ring breathing1000-1100MediumThiazole ring deformation
C-H in-plane bending1200-1300MediumAromatic C-H bending
C-H out-of-plane bending700-800StrongAromatic C-H deformation

The coordination of the thiazole nitrogen to zinc results in subtle shifts in the vibrational frequencies compared to the free thiazole ligand [27] [32]. The C=N stretching mode typically shifts to lower frequencies upon coordination, reflecting the donation of electron density from nitrogen to the zinc center [27]. Additional bands associated with zinc-nitrogen and zinc-bromide stretching appear in the low-frequency region below 600 cm⁻¹ [32].

Mass Spectrometric Analysis

Mass spectrometric analysis of 2-thiazolylzinc bromide provides information about the molecular ion and fragmentation patterns characteristic of organozinc compounds [18] [39]. The molecular ion peak appears at m/z 229, corresponding to the intact [C₃H₂BrNSZn]⁺ species [9] . The isotope pattern reflects the natural abundance of zinc and bromine isotopes [39].

Fragmentation of the molecular ion proceeds through several pathways characteristic of organometallic compounds [18] [39] [43]. Loss of the bromide anion generates a fragment at m/z 149, corresponding to the [C₃H₂NSZn]⁺ cation [18]. Further fragmentation involves cleavage of the zinc-nitrogen coordination bond, producing thiazole-related fragments and zinc-containing species [18] [43].

The mass spectrometric fragmentation pattern confirms the structural assignment and provides insights into the relative stability of different bonds within the molecule [18] [39]. The thiazole ring system exhibits characteristic fragmentation patterns consistent with other thiazole derivatives, including loss of HCN and formation of sulfur-containing fragments [18].

Hydrogen Bond Acceptor Count

3

Exact Mass

226.83827 g/mol

Monoisotopic Mass

226.83827 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-08-15

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